molecular formula C21H16ClNO5S2 B11482905 Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate

Methyl 4-{3-[(4-chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}benzoate

Cat. No.: B11482905
M. Wt: 461.9 g/mol
InChI Key: IEERLFNKXWLHIM-UHFFFAOYSA-N
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Description

METHYL 4-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]BENZOATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a chlorobenzenesulfonyl group, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine ring.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the thieno[3,2-b]pyridine core using chlorobenzenesulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with methyl benzoate to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

METHYL 4-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

METHYL 4-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

METHYL 4-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]BENZOATE can be compared with other similar compounds, such as:

    Methyl 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrobenzoate: This compound shares the chlorobenzenesulfonyl group but differs in the core structure and functional groups.

    1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: This compound also contains a chlorobenzenesulfonyl group but has an indole core and different substituents.

The uniqueness of METHYL 4-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]BENZOATE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClNO5S2

Molecular Weight

461.9 g/mol

IUPAC Name

methyl 4-[3-(4-chlorophenyl)sulfonyl-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C21H16ClNO5S2/c1-28-21(25)13-4-2-12(3-5-13)16-10-18(24)23-19-17(11-29-20(16)19)30(26,27)15-8-6-14(22)7-9-15/h2-9,11,16H,10H2,1H3,(H,23,24)

InChI Key

IEERLFNKXWLHIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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